Salacetamide

Chemical Stability Prodrug Design Isomerization

Salacetamide (N-Acetylsalicylamide, CAS 487-48-9) is the stable N-acetyl isomer, eliminating O→N acyl migration risks of O-Acetylsalicylamide. It avoids salicylism-related metabolic acidosis and hyperpnea, ensuring cleaner pharmacological data. Clinically investigated for B-cell lymphoma (NCT00220285), it is a critical tool for oncology research and sulfotransferase conjugation studies. For robust, reproducible assays, choose Salacetamide.

Molecular Formula C9H9NO3
Molecular Weight 179.17 g/mol
CAS No. 487-48-9
Cat. No. B1681388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalacetamide
CAS487-48-9
SynonymsSalacetamide;  NSC 40153;  NSC-40153;  NSC40153;  Rixamone;  Salacetamidum;  L-749; 
Molecular FormulaC9H9NO3
Molecular Weight179.17 g/mol
Structural Identifiers
SMILESCC(=O)NC(=O)C1=CC=CC=C1O
InChIInChI=1S/C9H9NO3/c1-6(11)10-9(13)7-4-2-3-5-8(7)12/h2-5,12H,1H3,(H,10,11,13)
InChIKeyJZWFDVDETGFGFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Salacetamide CAS 487-48-9: Chemical Profile and Baseline Characteristics for Research Procurement


Salacetamide (N-Acetylsalicylamide, CAS 487-48-9), is a derivative of salicylic acid and a member of the salicylamide class [1]. It is historically recognized for its analgesic, anti-inflammatory, and antipyretic properties [2], and is defined by its stable N-acetyl isomeric form (C9H9NO3, MW 179.17) .

Why Salacetamide Cannot Be Substituted by Generic Analogs in Research: Key Differentiators


Salacetamide (N-Acetylsalicylamide) cannot be trivially interchanged with its parent compound, salicylamide, or its isomeric prodrug, O-Acetylsalicylamide, due to fundamental differences in chemical stability, toxicity profile, and metabolism. As a stable N-acetyl isomer, Salacetamide avoids the rapid and irreversible O→N acyl migration that renders O-Acetylsalicylamide unstable under standard laboratory conditions [1]. Furthermore, its toxicological signature differs significantly from other salicylates; unlike aspirin, Salacetamide intoxication does not produce the characteristic hyperpnea or acid-base disturbances associated with salicylism [2]. These distinctions are critical for experimental design, as a prodrug or parent compound may introduce instability or confounding in vivo effects not present with Salacetamide.

Quantitative Evidence for Selecting Salacetamide Over Analogs: A Comparative Guide


Chemical Stability: Salacetamide is the Thermodynamically Stable Isomer vs. the O-Acetyl Prodrug

Salacetamide is the thermodynamically stable N-acetyl isomer. In contrast, its regioisomer, O-Acetylsalicylamide, is inherently unstable and undergoes rapid and irreversible O→N acyl migration under a variety of conditions, including standing at room temperature in various solvents, in the solid state below its melting point, and upon heating [1]. This necessitates procurement of Salacetamide for any assay where consistent molecular identity is required.

Chemical Stability Prodrug Design Isomerization

Toxicological Profile: Absence of Salicylism-Associated Metabolic Acidosis

In vivo intoxication with Salacetamide (as a salicylamide derivative) does not replicate the classic toxic syndrome of aspirin (acetylsalicylic acid). Specifically, Salacetamide poisoning does not cause hyperpnea, respiratory alkalosis, or metabolic acidosis, which are hallmarks of salicylate intoxication [1]. This represents a class-level distinction for the salicylamide series from other salicylates.

Toxicology Salicylism NSAID

Metabolic Profile: Predominant Sulfate Conjugation as a Class Feature

While direct pharmacokinetic data for Salacetamide is sparse, class-level studies of its close analog, salicylamide, demonstrate a distinct metabolic pathway. Following administration in dogs, salicylamide is primarily metabolized via sulfate conjugation, with a sulfate-to-total-conjugate ratio (S-ratio) greater than 0.6 [1]. This contrasts with acetaminophen, which is primarily metabolized via glucuronidation (S-ratio less than 0.5). This class characteristic is significant for designing metabolic interaction studies.

Drug Metabolism Pharmacokinetics Conjugation

Investigational Application: Phase 2 Trial for B-Cell Non-Hodgkin's Lymphoma

Salacetamide (also known as SH L 749) has a unique investigational footprint not shared by its parent compound, salicylamide, or other common analgesics. It has been investigated in a completed Phase 2 clinical trial (NCT00220285) for the treatment of indolent B-cell Non-Hodgkin's Lymphoma [1]. This indicates a specific biological activity beyond its classical analgesic role.

Oncology Clinical Trial Non-Hodgkin's Lymphoma

Acute Oral Toxicity (LD50) Reference Data in Rodents

Acute toxicity studies provide a reference point for safety. The oral LD50 of Salacetamide in rats is 2 g/kg, with observed behavioral effects of somnolence (general depressed activity) . In mice, the oral LD50 is greater than 5 g/kg . This data is provided as a baseline for toxicological assessments.

Toxicology Safety In Vivo

High-Value Research and Industrial Applications for Salacetamide Based on Evidence


Chemical Biology and Assay Development Requiring a Stable Salicylamide Motif

Due to its established stability as the N-acetyl isomer, Salacetamide is the preferred choice over O-Acetylsalicylamide for any in vitro or in vivo study requiring a consistent molecular structure. This is critical for developing robust and reproducible biochemical assays, avoiding the variable of spontaneous isomerization that plagues the O-acetyl form [4].

In Vivo Studies Investigating Non-Classical Salicylate Pharmacology

Researchers designing in vivo experiments to study analgesic, anti-inflammatory, or other pharmacological mechanisms can leverage Salacetamide to avoid the confounding acid-base disturbances of classical salicylates. The known absence of salicylism-associated metabolic acidosis and hyperpnea allows for a cleaner interpretation of results [4].

Metabolic Pathway Studies on Sulfate Conjugation

As a member of the salicylamide class, Salacetamide serves as a relevant tool compound for studying sulfate conjugation pathways. Researchers can use it in comparative metabolism studies to investigate the activity of sulfotransferases versus UDP-glucuronosyltransferases, capitalizing on the class's known preference for sulfate conjugation (S-ratio >0.6) [4].

Oncology Research Exploring Novel Lymphoma Therapeutics

Salacetamide is a candidate compound for further investigation in oncology research, specifically targeting B-cell lymphomas. Its prior investigation in a Phase 2 clinical trial (NCT00220285) for indolent B-cell Non-Hodgkin's Lymphoma provides a unique rationale for follow-on studies exploring its mechanism of action in this disease context [4].

Technical Documentation Hub

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